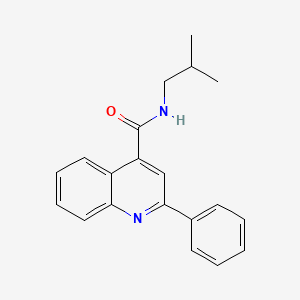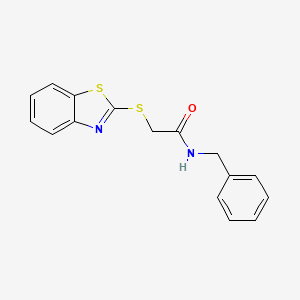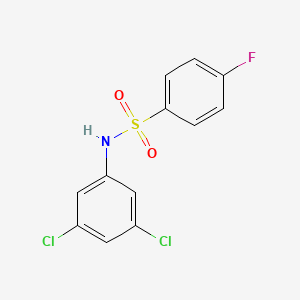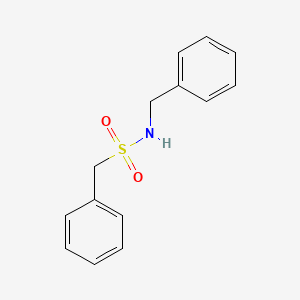
N-isobutyl-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2-phenyl-4-quinolinecarboxamide is a quinoline derivative that has been the subject of various studies due to its interesting chemical and physical properties. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to N-isobutyl-2-phenyl-4-quinolinecarboxamide, often involves complex reactions that aim at introducing various substituents to the quinoline core to explore their effects on the molecule's properties and activities. Techniques such as N-methylation of desmethyl precursors in the presence of carbon-11 have been used for labeling and evaluating potential radioligands, indicating a methodology that could be adapted for synthesizing N-isobutyl-2-phenyl-4-quinolinecarboxamide derivatives for research purposes (Matarrese et al., 2001).
Molecular Structure Analysis
Investigations into the molecular structure of quinoline derivatives are pivotal in understanding their interactions and mechanism of action. For example, crystal structure analysis and DFT studies of quinoline carboxamides provide insights into their conformation, electronic properties, and potential intermolecular interactions, which are crucial for their application in various fields (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that alter their chemical properties and functionalities. For instance, the lithiation of quinoline carboxamide derivatives followed by functionalization has been explored for the synthesis of radioligands, showcasing the compound's versatility in chemical modifications (Bennacef et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on the synthesis and characterization of these compounds, including NMR and X-ray diffraction, provide valuable information on their physical characteristics, which are essential for their practical applications (Patil et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of quinoline derivatives are crucial for their applications in medicinal chemistry and material science. Investigations into the synthesis and biological evaluation of quinoline-based compounds as inhibitors of DNA methylation highlight the importance of understanding their chemical properties for therapeutic applications (Rilova et al., 2014).
Wissenschaftliche Forschungsanwendungen
Radioligand Synthesis for Peripheral Benzodiazepine Receptors
N-isobutyl-2-phenyl-4-quinolinecarboxamide derivatives have been explored in the synthesis of novel radioligands. These radioligands, such as [11C]4, [11C]5, and [11C]6, are used for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). They show promise due to their high specific binding to PBR in various organs, including the heart, lung, kidney, adrenal gland, spleen, and brain (Matarrese et al., 2001).
Antitumor Agents and DNA-Intercalation
N-isobutyl-2-phenyl-4-quinolinecarboxamide and its derivatives have shown potential as antitumor agents. Compounds of this class exhibit DNA-intercalating properties, which are crucial for their antitumor activity. Certain derivatives, like the 4'-aza derivative, have demonstrated substantial effectiveness in both leukemia and solid tumor models (Atwell et al., 1989).
Helical Quinoline-Derived Oligoamide Foldamers
Research has been conducted on oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which are helical, quinoline-derived oligoamide foldamers. These compounds exhibit unique structural properties, including the ability to adopt bent conformations stabilized by intramolecular hydrogen bonds. They have potential applications in various fields of chemistry and biochemistry (Jiang et al., 2003).
Synthesis of Substituted Anilides
The innovative microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid demonstrates the efficiency of this approach. The method allows for rapid and effective synthesis of various substituted quinoline-2-carboxanilides, which have potential applications in pharmacology and materials science (Bobál et al., 2011).
Integrated Network Approach in Escherichia coli
The compound has been studied in the context of biofuels, specifically its response in Escherichia coli. This research provides insights into the genetic and molecular response networks of E. coli to isobutanol, a potential biofuel, thereby contributing to the understanding of alcohol tolerance at a systems level (Brynildsen & Liao, 2009).
Sustainable Synthesis of Chemical Compounds
Studies on sustainable synthesis methods for producing quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes, have shown efficient, environmentally friendly ways to synthesize these compounds with high atom efficiency (Mastalir et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14(2)13-21-20(23)17-12-19(15-8-4-3-5-9-15)22-18-11-7-6-10-16(17)18/h3-12,14H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNKCTPCZKKHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)
![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)


![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)
![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)


